5-Bromo-2-butoxy-1,3-dichlorobenzene
Overview
Description
5-Bromo-2-butoxy-1,3-dichlorobenzene: is an organic compound with the molecular formula C10H11BrCl2O . It is a derivative of benzene, where the benzene ring is substituted with bromine, butoxy, and dichloro groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
- The primary targets of 5-Bromo-2-butoxy-1,3-dichlorobenzene are likely aromatic systems, specifically benzene rings. It interacts with these aromatic systems through electrophilic aromatic substitution reactions .
- The compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions .
Target of Action
Biochemical Analysis
Biochemical Properties
5-Bromo-2-butoxy-1,3-dichlorobenzene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene typically involves the bromination of 2-butoxy-1,3-dichlorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butoxy-1,3-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The butoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the butoxy group
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Dehalogenated compounds or modified butoxy derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-butoxy-1,3-dichlorobenzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized benzene derivatives .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may also be used in the development of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzaldehyde
- 5-Bromo-2-chloro-1,3-difluorobenzene
- 1-Bromo-2,3-dichlorobenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-butoxy-1,3-dichlorobenzene has a unique butoxy group that imparts distinct chemical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions. The presence of both bromine and chlorine atoms also provides multiple sites for substitution and modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-butoxy-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBAFFOGJDIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291303 | |
Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242070-95-6 | |
Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-butoxy-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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